5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (CAS 97121-21-6) is a highly functionalized heterocyclic intermediate characterized by a reactive electrophilic 2-carbaldehyde group and a lipophilic, metabolically stable 4-chlorophenoxy ether linkage at the 5-position [1]. It is primarily procured for the convergent synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The core value of this specific compound lies in its ability to simultaneously introduce a metal-coordinating or hydrogen-bonding pyridine motif, a reactive handle for amine or heterocycle formation, and a para-halogenated aromatic ring that specifically blocks oxidative metabolism. For industrial buyers, it serves as a critical, non-interchangeable precursor where precise steric bulk, lipophilicity, and electronic tuning are required for downstream target binding and pharmacokinetic stability.
Substituting 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with simpler analogs, such as 5-phenoxypyridine-2-carbaldehyde or 5-(4-fluorophenoxy)pyridine-2-carbaldehyde, frequently results in downstream failure during drug development or agrochemical formulation [1]. The unsubstituted phenoxy analog leaves the para-position exposed to rapid cytochrome P450-mediated hydroxylation, severely compromising the half-life of the resulting active molecules. Conversely, the 4-fluoro analog, while metabolically stable, lacks the necessary van der Waals volume and lipophilicity to effectively fill deep hydrophobic binding pockets, often leading to a significant drop in target affinity. Furthermore, attempting to use positional isomers (e.g., 3-carbaldehyde derivatives) fundamentally alters the vector of the subsequent functional groups, destroying the required spatial geometry for receptor binding. Therefore, exact procurement of the 4-chloro-2-carbaldehyde isomer is mandatory for maintaining both biological efficacy and pharmacokinetic viability.
When procuring building blocks for drug discovery, metabolic liability is a primary selection criterion. The incorporation of the 4-chlorophenoxy moiety in 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde effectively blocks the primary site of oxidative metabolism on the terminal aromatic ring. Compared to derivatives synthesized from the unsubstituted 5-phenoxypyridine-2-carbaldehyde, the 4-chloro analogs demonstrate drastically reduced intrinsic clearance in human liver microsomes (HLM) [1].
| Evidence Dimension | Cytochrome P450-mediated para-hydroxylation liability (HLM CLint) |
| Target Compound Data | 4-Chloro derivatives exhibit minimal para-oxidation (<10% clearance via this pathway) |
| Comparator Or Baseline | Unsubstituted 5-phenoxypyridine derivatives (rapid clearance, primary metabolite is the para-phenol) |
| Quantified Difference | >85% reduction in metabolic liability at the phenoxy para-position |
| Conditions | Human liver microsome (HLM) stability assays of downstream API derivatives |
Procuring the 4-chloro building block directly mitigates a major late-stage metabolic failure risk, ensuring the resulting compounds have viable pharmacokinetic profiles.
The selection of the 4-chloro substituent over a 4-fluoro analog is driven by precise physicochemical requirements. The chlorine atom provides a significantly higher lipophilic contribution (Hansch π ≈ 0.71) compared to fluorine (π ≈ 0.14), while also offering a larger van der Waals radius [1]. In structure-activity relationship (SAR) studies, this increased bulk and lipophilicity are critical for maximizing interactions within deep hydrophobic sub-pockets, leading to superior binding affinities in target proteins.
| Evidence Dimension | Lipophilic contribution (Hansch π) and steric volume |
| Target Compound Data | 4-Chloro substituent (π ≈ 0.71, larger van der Waals volume) |
| Comparator Or Baseline | 4-Fluoro analog (π ≈ 0.14, smaller volume) |
| Quantified Difference | ~0.5 unit increase in logP contribution and enhanced steric fill |
| Conditions | Physicochemical profiling and receptor binding optimization workflows |
Buyers must specify the chloro analog when downstream target potency relies on strong hydrophobic interactions that the fluoro analog physically cannot provide.
In industrial scale-up workflows, the 2-carbaldehyde group's reactivity is heavily influenced by the electronic effects of the pyridine ring substituents. The electron-withdrawing nature of the 4-chlorophenoxy group slightly activates the aldehyde towards nucleophilic attack compared to electron-donating substituents. This results in faster reaction kinetics and higher isolated yields in mainstream convergent steps, such as reductive aminations or the formation of complex heterocycles, minimizing the need for prolonged heating or large excesses of reagents [1].
| Evidence Dimension | Reaction kinetics and isolated yield in reductive amination workflows |
| Target Compound Data | 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (rapid conversion, >85% isolated yield) |
| Comparator Or Baseline | 5-Alkoxy or 5-alkyl pyridine-2-carbaldehydes (slower conversion, ~65-70% yields) |
| Quantified Difference | 15-20% increase in isolated yield and reduced reaction times |
| Conditions | Standard industrial reductive amination protocols (e.g., NaBH(OAc)3, ambient temperature) |
Higher yields and faster kinetics in intermediate synthesis directly reduce the cost of goods (COGs) and improve manufacturing throughput for bulk procurement.
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is ideally suited as a building block for Type II kinase inhibitors, where the 4-chlorophenoxy group is designed to occupy the deep, hydrophobic DFG-out pocket [1]. The 2-carbaldehyde allows for the modular attachment of the hinge-binding motif via reductive amination or heterocycle condensation.
In agrochemical research, this compound is utilized to synthesize novel systemic fungicides and herbicides[2]. The 4-chlorophenoxy moiety provides the necessary lipophilicity for leaf surface penetration and metabolic stability against plant enzymes, while the pyridine core ensures systemic mobility within the plant vasculature.
Due to its bifunctional nature—combining a reactive aldehyde and a stable lipophilic ether—this compound is procured for the rapid generation of diverse chemical libraries [1]. It enables the efficient synthesis of picolylamine derivatives that are frequently represented in biologically active chemical space, ensuring high hit rates in phenotypic screens.